
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-Bis(2,4,6-triméthylphényl)éthylènediamine dihydrochlorure est un composé diamine chiral connu pour ses propriétés structurales uniques et ses applications dans divers domaines de la chimie et de l'industrie. Ce composé se caractérise par la présence de deux groupes 2,4,6-triméthylphényle liés à un squelette d'éthylènediamine, ce qui en fait un ligand précieux dans la synthèse asymétrique et la catalyse.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (1S,2S)-1,2-Bis(2,4,6-triméthylphényl)éthylènediamine dihydrochlorure implique généralement la réaction du 2,4,6-triméthylbenzaldéhyde avec l'éthylènediamine dans des conditions contrôlées. La réaction est réalisée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et d'un catalyseur pour faciliter la formation du produit souhaité. Le mélange réactionnel est ensuite soumis à des étapes de purification, y compris la recristallisation et la filtration, pour obtenir le composé pur.
Méthodes de production industrielle
Dans les milieux industriels, la production de (1S,2S)-1,2-Bis(2,4,6-triméthylphényl)éthylènediamine dihydrochlorure implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des réacteurs à écoulement continu et des systèmes de purification automatisés pour améliorer l'efficacité et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
(1S,2S)-1,2-Bis(2,4,6-triméthylphényl)éthylènediamine dihydrochlorure subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Le composé peut subir des réactions de substitution avec des halogènes ou d'autres électrophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénation à l'aide de brome ou de chlore en présence d'un catalyseur.
Principaux produits formés
Oxydation : Formation d'oxydes d'amine correspondants.
Réduction : Formation de dérivés d'amine réduits.
Substitution : Formation de dérivés halogénés.
Applications de la recherche scientifique
(1S,2S)-1,2-Bis(2,4,6-triméthylphényl)éthylènediamine dihydrochlorure a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme ligand chiral dans la synthèse asymétrique et la catalyse.
Biologie : Employé dans l'étude des mécanismes enzymatiques et des interactions protéines-ligands.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments et en tant qu'agent thérapeutique.
Industrie : Utilisé dans la production de produits chimiques fins et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du (1S,2S)-1,2-Bis(2,4,6-triméthylphényl)éthylènediamine dihydrochlorure implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La nature chirale du composé lui permet de se lier sélectivement à ces cibles, modulant leur activité et conduisant aux effets biochimiques souhaités. Les voies impliquées peuvent inclure l'inhibition ou l'activation de réactions enzymatiques, la modification des conformations protéiques et la modulation des processus de transduction du signal.
Applications De Recherche Scientifique
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to desired biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformations, and modulation of signal transduction processes.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R,2R)-1,2-Bis(2,4,6-triméthylphényl)éthylènediamine dihydrochlorure : Un stéréoisomère possédant des propriétés structurales similaires mais une configuration chirale différente.
(1S,2S)-1,2-Bis(2,4,6-diméthylphényl)éthylènediamine dihydrochlorure : Un composé possédant un squelette similaire mais moins de groupes méthyle sur les cycles phényles.
Unicité
(1S,2S)-1,2-Bis(2,4,6-triméthylphényl)éthylènediamine dihydrochlorure est unique en raison de sa configuration chirale spécifique et de la présence de plusieurs groupes méthyle sur les cycles phényles, ce qui améliore son affinité de liaison et sa sélectivité dans diverses applications.
Propriétés
Formule moléculaire |
C20H30Cl2N2 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C20H28N2.2ClH/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H/t19-,20-;;/m0../s1 |
Clé InChI |
HSFKFAWYBTVLDG-TULUPMBKSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)[C@@H]([C@H](C2=C(C=C(C=C2C)C)C)N)N)C.Cl.Cl |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


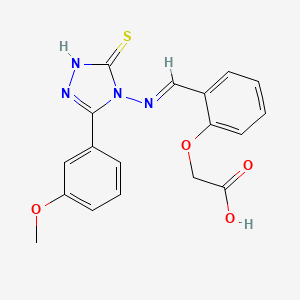
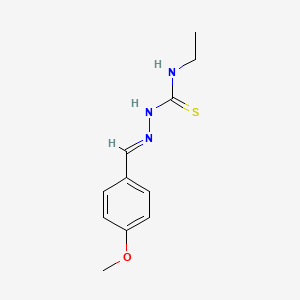
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
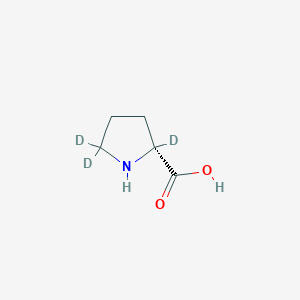

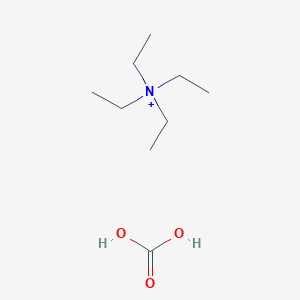
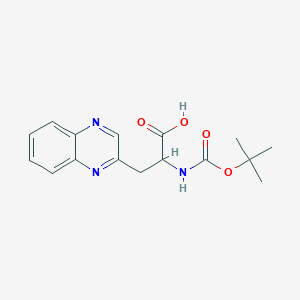
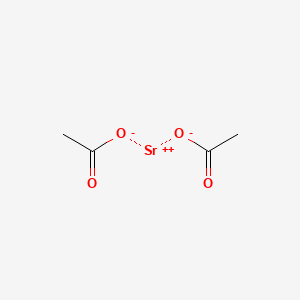
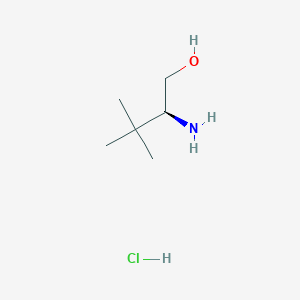
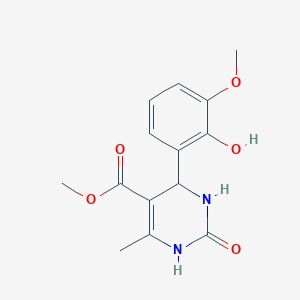
![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
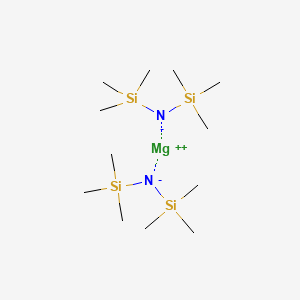
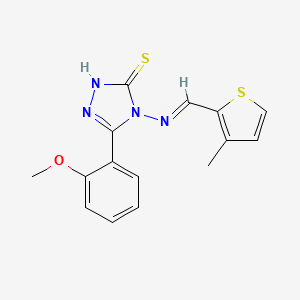
![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)
